molecular formula C13H15NO2 B4553744 2-{[(4-hydroxyphenyl)amino]methylene}cyclohexanone

2-{[(4-hydroxyphenyl)amino]methylene}cyclohexanone

Cat. No.: B4553744
M. Wt: 217.26 g/mol
InChI Key: ZTOSJTIBKOCUCF-KTKRTIGZSA-N
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Description

2-{[(4-hydroxyphenyl)amino]methylene}cyclohexanone is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.110278721 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Derivatives

A study on similar compounds demonstrates the structural intricacies of 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives, showcasing the keto-amine tautomeric forms and strong intramolecular hydrogen bonding, which play a crucial role in their chemical behavior and potential applications in material science or as intermediates in organic synthesis (Odabaşoǧlu et al., 2003).

Organic Synthesis and Reactivity

The reactivity of cyclohexanone derivatives has been widely explored. For instance, the synthesis of optically active substituted 2-aminofuranones via an activated carbonate linker demonstrates the utility of cyclohexanone derivatives in producing complex organic molecules, which can be further applied in pharmaceuticals and agrochemicals (Matiadis et al., 2009).

Material Science and Polymer Chemistry

Cyclohexanone derivatives have also been utilized in the development of novel materials, such as in the synthesis of liquid crystalline and photocrosslinkable polymers. These polymers exhibit unique phase behaviors and thermal properties, making them potential candidates for advanced material applications (Sakthivel & Kannan, 2005).

Catalysis and Chemical Transformations

Research on Pd@carbon nitride catalysts for the highly selective hydrogenation of phenol and derivatives in aqueous media reveals the potential of cyclohexanone as an intermediate in the manufacture of polyamides. The study demonstrates the catalyst's ability to promote the selective formation of cyclohexanone under mild conditions, offering environmentally friendly and efficient pathways for chemical synthesis (Wang et al., 2011).

Antifolate Properties

Exploring the antifolate properties of cyclohexanone derivatives, research into compounds like 5,10-ethano-5,10-dideazaaminopterin highlights the medicinal chemistry aspects, providing insights into their mechanism of action and potential therapeutic applications. Such studies contribute to the development of new drugs and understanding of biochemical pathways (Degraw et al., 1992).

Properties

IUPAC Name

(2Z)-2-[(4-hydroxyanilino)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)16/h5-9,14-15H,1-4H2/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOSJTIBKOCUCF-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNC2=CC=C(C=C2)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C\NC2=CC=C(C=C2)O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.